Dihydroaeruginoic acid

Descripción general

Descripción

La etopósido quinona es un metabolito del fármaco anticancerígeno etopósido. El etopósido es un derivado semisintético de la podofilotoxina, que se utiliza para tratar varios tipos de cáncer, incluido el cáncer testicular, el cáncer de pulmón de células pequeñas y otras malignidades. La etopósido quinona es conocida por su papel en el desarrollo de leucemias mieloides agudas secundarias en algunos pacientes tratados con etopósido .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La etopósido quinona se sintetiza a partir de etopósido mediante oxidación metabólica. El proceso implica la conversión de etopósido a etopósido catecol por la enzima citocromo P450 3A4 (CYP3A4), seguida de una mayor oxidación a etopósido quinona .

Métodos de producción industrial: La producción industrial de etopósido quinona implica la síntesis a gran escala de etopósido, seguida de su conversión metabólica a etopósido quinona. El proceso requiere un control estricto de las condiciones de reacción para garantizar la pureza y el rendimiento del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: La etopósido quinona experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Se sabe que forma enlaces covalentes con proteínas y ADN, lo que lleva a su actividad biológica .

Reactivos y Condiciones Comunes:

Oxidación: El etopósido se oxida a etopósido quinona utilizando enzimas como CYP3A4.

Reducción: Los agentes reductores pueden revertir el proceso de oxidación, convirtiendo la etopósido quinona de nuevo a etopósido catecol.

Sustitución: La etopósido quinona puede reaccionar con nucleófilos, lo que lleva a la formación de aducto covalentes.

Productos principales: El producto principal de la oxidación de etopósido es la etopósido quinona. La reducción de etopósido quinona produce etopósido catecol .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

DHA has been identified as an effective antimicrobial agent, particularly against phytopathogenic fungi and bacteria. Studies have shown that DHA can inhibit the growth of Septoria tritici, a significant pathogen affecting wheat crops, as well as other harmful microorganisms . The compound's ability to disrupt microbial cell walls contributes to its efficacy in preventing infections in both agricultural and clinical settings.

Case Study: Agricultural Application

- Pathogen : Septoria tritici

- Effect : Inhibition of fungal growth

- Mechanism : Disruption of microbial cell integrity

- Source : Produced by Pseudomonas aeruginosa

Role in Iron Acquisition

DHA is also involved in the iron acquisition processes of bacteria. It functions alongside other siderophores, such as pyochelin, to bind iron and facilitate its uptake by bacterial cells. This is particularly crucial in environments where iron is limited, allowing bacteria to thrive and outcompete other microorganisms .

Data Table: Siderophore Comparison

| Siderophore | Source Organism | Function |

|---|---|---|

| Pyochelin | Pseudomonas aeruginosa | Iron acquisition |

| This compound | Pseudomonas aeruginosa | Iron binding and antimicrobial activity |

Biofilm Disruption

Another significant application of DHA is its role in biofilm formation and disassembly. Biofilms are clusters of microorganisms that adhere to surfaces, posing challenges in medical devices and chronic infections. Research indicates that DHA may promote the disassembly of established biofilms, thereby enhancing treatment efficacy against persistent infections .

Case Study: Medical Application

- Condition : Periprosthetic Joint Infection (PJI)

- Application : Potential use of DHA to disrupt biofilms associated with orthopedic implants.

- Outcome : Improved treatment strategies by targeting biofilm integrity.

Plant Growth Promotion

Emerging evidence suggests that DHA may also play a role in promoting plant growth through mechanisms such as induced systemic resistance against pathogens. By enhancing the plant's defense mechanisms, DHA can contribute to healthier crops and potentially reduce the need for chemical pesticides .

Mechanism Overview

- Induced Resistance : Activation of plant defense pathways.

- Outcome : Enhanced resilience against pathogens.

Future Directions and Research Needs

Despite promising findings, further research is necessary to fully understand the mechanisms through which DHA exerts its effects. Investigations into its biosynthetic pathways, regulatory mechanisms, and potential applications in combination therapies are essential for harnessing its full potential .

Mecanismo De Acción

La etopósido quinona actúa como un veneno covalente de la topoisomerasa IIβ humana. Induce la escisión del ADN mediante la formación de enlaces covalentes con la enzima, lo que lleva a la acumulación de roturas de doble cadena en el ADN. Este proceso finalmente provoca la muerte celular. La etopósido quinona también es un potente inhibidor irreversible de la proteína tirosina fosfatasa TCPTP, contribuyendo a sus efectos leucémicos .

Comparación Con Compuestos Similares

La etopósido quinona es única en su capacidad de formar enlaces covalentes con la topoisomerasa IIβ, lo que lleva a una mayor proporción de roturas de ADN de doble cadena a roturas de cadena simple en comparación con su compuesto original, etopósido. Los compuestos similares incluyen:

Doxorrubicina: Otro inhibidor de la topoisomerasa II que se utiliza en el tratamiento del cáncer.

Mitoxantrona: Un inhibidor de la topoisomerasa II con un mecanismo de acción diferente.

Podofilotoxina: El precursor natural del etopósido, utilizado en la síntesis de varios fármacos anticancerígenos.

La etopósido quinona destaca por su interacción específica con la topoisomerasa IIβ y su papel en el desarrollo de leucemias secundarias.

Actividad Biológica

Dihydroaeruginoic acid (Dha) is a bioactive compound primarily produced by certain strains of Pseudomonas fluorescens. It has garnered attention due to its significant biological activities, particularly its antimicrobial properties and its role in iron acquisition as a siderophore. This article explores the biological activity of this compound, supported by various research findings, case studies, and data tables.

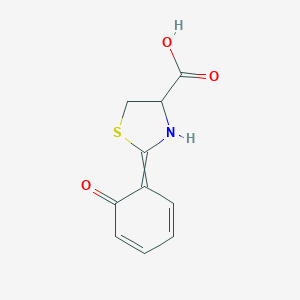

Chemical Structure and Synthesis

This compound is synthesized from salicylate and cysteine through the action of specific synthetases encoded by the pchEF genes in Pseudomonas aeruginosa. The enzyme this compound synthetase (PchE) catalyzes the conversion of salicylate to dihydroaeruginoate, which is then further processed to pyochelin, a well-known siderophore that aids in iron uptake under low-iron conditions .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various phytopathogenic fungi and bacteria. Research has demonstrated its effectiveness as an inhibitor of Septoria tritici, a significant pathogen affecting wheat crops. In vitro studies have shown that Dha can inhibit the growth of this fungus as well as other pathogens such as Rhizoctonia solani .

Table 1: Antimicrobial Activity of this compound

Role in Iron Acquisition

As a siderophore, this compound plays a crucial role in iron acquisition for Pseudomonas fluorescens. It binds iron ions with high affinity, facilitating their uptake in environments where iron is limited. This function is vital for the survival and competitiveness of these bacteria in various ecological niches .

Case Studies

- Inhibition of Plant Pathogens : A study conducted by Cox et al. (1981) highlighted the effectiveness of this compound against Septoria tritici, demonstrating its potential use as a biocontrol agent in agriculture. The study reported significant reductions in fungal biomass when treated with Dha, suggesting its application in sustainable farming practices .

- Siderophore Activity : Research by Serino et al. (1995) focused on the siderophore-like activity of this compound. The findings indicated that Dha not only aids in iron uptake but also enhances the growth of beneficial microbes in the rhizosphere, promoting plant health .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzyme Activity : Dha interferes with key metabolic pathways in pathogens, leading to reduced growth and viability.

- Iron Chelation : By binding to iron, Dha deprives pathogens of this essential nutrient, inhibiting their growth.

- Induction of Systemic Resistance : In plants, Dha may trigger systemic resistance mechanisms against various pathogens, enhancing overall plant defense .

Propiedades

IUPAC Name |

2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,12H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECDPVOEINSAQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=CC=CC=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201197921 | |

| Record name | 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201197921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49608-51-7 | |

| Record name | 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49608-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-(2-Hydroxyphenyl)-2'-thiazoline-4'-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049608517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 49608-51-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201197921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Dihydroaeruginoic acid (Dha) and what is its significance in bacterial systems?

A1: this compound (Dha) is a precursor molecule in the biosynthesis of pyochelin, a siderophore produced by Pseudomonas aeruginosa. Siderophores are high-affinity iron-chelating molecules secreted by bacteria to acquire iron from the environment, which is essential for their growth and survival. [, ]. Dha itself has also been shown to bind iron and promote growth in Pseudomonads, suggesting siderophore-like activity [].

Q2: How is Dha biosynthesized in Pseudomonas aeruginosa?

A2: The biosynthesis of Dha in Pseudomonas aeruginosa involves a multi-step enzymatic pathway. The process begins with the activation of salicylic acid by the enzyme PchD, encoded by the pchD gene. PchD, a salicylate-AMP ligase, catalyzes the adenylation of salicylic acid. This activated salicylate molecule then reacts with cysteine, followed by cyclization, to form Dha. This pathway is regulated by iron availability, with iron-depleted conditions inducing the expression of the pchDCBA operon responsible for Dha and pyochelin synthesis [, ].

Q3: Does Dha have any known biological activity apart from its role in pyochelin biosynthesis?

A3: Yes, Dha has been identified as an antifungal antibiotic. Research has shown that it exhibits inhibitory activity against various phytopathogenic fungi and bacteria, including Septoria tritici, a fungal pathogen that causes Septoria leaf blotch in wheat [].

Q4: Are there any studies investigating the structure-activity relationship (SAR) of Dha?

A4: While the provided abstracts don't detail specific SAR studies for Dha, one research group explored high-throughput synthesis approaches to generate Dha analogs [, ]. This suggests an interest in understanding the relationship between Dha's structure and its biological activities, potentially for developing novel antifungal agents or exploring its role in bacterial iron acquisition.

Q5: What is the impact of transporter proteins on Dha production in bacteria?

A5: Studies on Pseudomonas protegens Pf-5, a biocontrol bacterium, reveal that certain transporters encoded within or near the enantio-pyochelin (an enantiomer of pyochelin) biosynthetic gene cluster influence the secretion of Dha and other pyochelin intermediates. For instance, deletion of the pchH and fetF transporter genes resulted in increased secretion of Dha and other intermediates without significantly impacting the transcription of biosynthetic genes. This suggests a role for these transporters in regulating the efflux of these compounds [].

Q6: Are there any known inhibitors of Dha production?

A6: While not explicitly stated in the provided abstracts, the fact that Dha biosynthesis is induced under iron-limiting conditions suggests that iron itself acts as an inhibitor of its production. When iron is abundant, the ferric uptake regulator (Fur) represses the expression of the pchDCBA operon, thereby downregulating Dha synthesis [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.